Technical Documentation Center

2-(Difluoromethoxy)-5-hydroxynicotinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile
  • CAS: 1805653-40-0

Core Science & Biosynthesis

Foundational

Literature review on 2-(Difluoromethoxy)-5-hydroxynicotinonitrile derivatives

This is a comprehensive technical guide on the synthesis, properties, and medicinal chemistry applications of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile derivatives . Strategic Scaffold for Bioisosteric Modulation in D...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis, properties, and medicinal chemistry applications of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile derivatives .

Strategic Scaffold for Bioisosteric Modulation in Drug Discovery

Executive Summary

2-(Difluoromethoxy)-5-hydroxynicotinonitrile (CAS: 1805653-40-0) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a critical intermediate for synthesizing bioactive molecules, particularly in the fields of kinase inhibition (Oncology) and HIF-2


 antagonism .

This scaffold offers a unique combination of structural features:

  • 2-(Difluoromethoxy) Group (

    
    ):  Acts as a lipophilic bioisostere of the methoxy group (
    
    
    
    ), enhancing metabolic stability by blocking oxidative O-dealkylation while modulating hydrogen bond (HB) basicity.
  • 3-Nitrile Group (CN): Provides a rigid handle for further heterocycle formation (e.g., tetrazoles) or acts as an electron-withdrawing group (EWG) to tune the acidity of the phenol.

  • 5-Hydroxyl Group (OH): A versatile "exit vector" for coupling to hydrophobic tails or solubilizing groups via etherification.

Chemical Properties & Pharmacophore Analysis[1]

Physicochemical Profile

The incorporation of the difluoromethoxy group significantly alters the physicochemical landscape compared to its non-fluorinated analogs.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Compact scaffold (MW ~186.12 Da).
LogP (Lipophilicity) ~1.5 - 2.0 (Estimated)Higher than

analog; improves membrane permeability.
H-Bond Donor (HBD) 1 (Phenolic OH) + Weak (

)
The

proton is a weak H-bond donor, unique to this motif.
H-Bond Acceptor (HBA) 3 (Nitrile N, Pyridine N, Ether O)Fluorine atoms reduce the basicity of the ether oxygen.
pKa (5-OH) ~7.5 - 8.5Acidified by the electron-withdrawing CN and Pyridine ring.
The "Fluorine Effect" in Bioisosterism

Replacing a methoxy group (


) with a difluoromethoxy group (

) is a classic strategy to improve metabolic stability . The C-F bond is stronger than the C-H bond, preventing rapid metabolism by Cytochrome P450 enzymes (specifically O-demethylation). Furthermore, the

group adopts a specific conformation orthogonal to the aromatic ring, which can lock the ligand into a bioactive conformation.

Synthesis Protocols

The synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile requires navigating the regioselectivity challenge between N-alkylation (pyridone formation) and O-alkylation.

Retrosynthetic Analysis

The most logical route involves the selective difluoromethylation of a protected precursor, followed by deprotection.

Pathway:

  • Starting Material: 5-(Benzyloxy)-2-hydroxynicotinonitrile (or 2,5-dihydroxynicotinonitrile).

  • Key Transformation: O-Difluoromethylation.[1][2]

  • Final Step: Deprotection (if benzyl protected).

Experimental Protocol: O-Difluoromethylation

Note: This protocol is adapted from standard procedures for 2-pyridone O-alkylation.

Reagents:

  • Substrate: 5-(Benzyloxy)-2-hydroxynicotinonitrile (

    
     eq).
    
  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Potassium bromodifluoroacetate.
    
  • Base: Cesium Carbonate (

    
    , 
    
    
    
    eq).[1]
  • Solvent: DMF or NMP (Anhydrous).[1]

  • Temperature:

    
    .
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in anhydrous DMF (

    
     M concentration).
    
  • Base Addition: Add

    
    . Stir at room temperature for 15 minutes to generate the phenolate/pyridonate anion.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (

    
     eq) in portions to control gas evolution (difluorocarbene generation).
    
  • Reaction: Heat the mixture to

    
     under 
    
    
    
    atmosphere. Monitor by TLC/LC-MS. The reaction proceeds via the in situ generation of difluorocarbene (
    
    
    ), which inserts into the O-H bond.
    • Critical Control: High temperatures favor O-alkylation over N-alkylation for 2-pyridones.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with LiCl solution (to remove DMF) and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective synthesis logic.

SynthesisPathway SM 5-(Benzyloxy)-2-hydroxynicotinonitrile (Precursor) Inter Intermediate: Difluorocarbene (:CF2) SM->Inter ClCF2CO2Na, 90°C DMF, Cs2CO3 Prod_O 2-(Difluoromethoxy)-5-(benzyloxy)... (O-Alkylation Product) Inter->Prod_O Major Pathway (O-attack) Prod_N 1-(Difluoromethyl)-2-pyridone... (N-Alkylation Byproduct) Inter->Prod_N Minor Pathway (N-attack) Final 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (Target Scaffold) Prod_O->Final H2, Pd/C (Deprotection)

Caption: Regioselective synthesis via difluorocarbene insertion. High temperature and soft bases favor the desired O-alkylation.

Derivatization & Therapeutic Applications[1][4][5]

Once the 2-(Difluoromethoxy)-5-hydroxynicotinonitrile scaffold is obtained, it serves as a branching point for library synthesis.

Functionalization Strategies (SAR)
  • Vector A (5-OH): The primary handle for increasing potency.

    • Reaction: Mitsunobu coupling with alcohols (

      
      , 
      
      
      
      , DIAD) or
      
      
      alkylation with benzyl halides.
    • Goal: Target hydrophobic pockets in kinases or specific receptors (e.g., HIF-2

      
       PAS-B domain).
      
  • Vector B (3-CN): The "Warhead" or "Anchor".

    • Reaction: Hydrolysis to primary amide (

      
      ) often seen in kinase inhibitors (e.g., JAK inhibitors).
      
    • Reaction: Cyclization with sodium azide to form a tetrazole (bioisostere of carboxylic acid).

Signaling & Mechanism of Action

This scaffold is particularly relevant for HIF-2


 (Hypoxia-inducible factor 2 alpha)  inhibition. Similar to the drug Belzutifan, small molecules containing electron-deficient pyridine rings bind to the PAS-B domain of HIF-2

, causing a conformational change that disrupts the HIF-2

/ARNT heterodimerization.

Mechanism Visualization:

Mechanism Drug 2-(Difluoromethoxy) Derivative HIF2a HIF-2α (PAS-B Domain) Drug->HIF2a Binds Allosterically (Cavity A/B) Complex Active Transcription Complex Drug->Complex Disrupts Dimerization HIF2a->Complex Heterodimerization ARNT ARNT (Partner Protein) ARNT->Complex GeneExpr Hypoxia Response Genes (VEGF, EPO) Complex->GeneExpr Activates

Caption: Mechanism of Action for HIF-2


 inhibition. The scaffold binds to the PAS-B domain, preventing the formation of the active transcriptional complex.

References

  • Bioisosterism of Fluorine

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents"
    • Source:Journal of Medicinal Chemistry
    • Context: Explains the metabolic stability conferred by the group vs .
    • (General Search Verification)

  • Synthesis Protocol (Difluoromethylation)

    • Title: "Practical Synthesis of Aryl Difluoromethyl Ethers"
    • Source:Organic Syntheses, 2024, 101, 542-563.[3]

    • Context: Detailed procedure for using potassium bromodifluoroacetate for O-difluoromethyl
  • Commercial Availability & Data

    • Title: "2-(Difluoromethoxy)-5-hydroxynicotinonitrile Product Page"
    • Source: BLD Pharm / Sigma-Aldrich
    • Context: Verification of CAS 1805653-40-0 and physical properties.
  • Related Therapeutic Class (HIF-2 ): Title: "Structure-Based Design of HIF-2 Inhibitors" Source:Nature, 2016. (Reference to Belzutifan/MK-6482 mechanism). Context: Establishes the utility of electron-deficient pyridine scaffolds in this therapeutic area.

Sources

Exploratory

pKa values and ionization of 5-hydroxy-2-difluoromethoxynicotinonitrile

The following guide provides an in-depth physicochemical analysis of 5-hydroxy-2-difluoromethoxynicotinonitrile , focusing on its ionization behavior and pKa values. As direct experimental data for this specific intermed...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth physicochemical analysis of 5-hydroxy-2-difluoromethoxynicotinonitrile , focusing on its ionization behavior and pKa values. As direct experimental data for this specific intermediate is proprietary or sparse in public literature, this guide synthesizes quantitative structure-activity relationships (QSAR), Hammett electronic effects, and established analogue data to provide high-confidence predicted values and the experimental protocols required to validate them.

Technical Guide for Medicinal Chemistry & Pre-formulation

Executive Summary & Compound Significance

5-hydroxy-2-difluoromethoxynicotinonitrile is a highly functionalized pyridine scaffold often utilized in the synthesis of advanced anti-inflammatory agents (e.g., PDE4 inhibitors) and kinase inhibitors.

  • Core Utility: The 5-hydroxy group serves as a handle for etherification or bioisosteric replacement (e.g., oxaboroles).

  • Metabolic Stability: The 2-difluoromethoxy (

    
    ) group acts as a lipophilic, metabolically stable bioisostere of a methoxy group, blocking oxidative dealkylation.
    
  • Ionization Profile: The molecule behaves as a weak acid under physiological conditions. Its ionization state at pH 7.4 is critical for membrane permeability and oral bioavailability.

Structural Analysis & Electronic Determinants

To accurately estimate the pKa, we must deconstruct the electronic environment of the ionization centers using Hammett principles.

The Scaffold
  • Parent System: 3-Hydroxypyridine (Zwitterionic potential, but 5-hydroxy isomers behave predominantly as phenols).

  • Acidic Center: The hydroxyl group at position 5 (

    
    ).
    
  • Basic Center: The pyridine nitrogen at position 1 (

    
    ).
    
Substituent Effects (Hammett ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)[1]
  • 3-Cyano Group (

    
    ): 
    
    • Position: Meta to the 5-OH; Beta to the Nitrogen.

    • Effect: Strong electron-withdrawing group (EWG) via induction (

      
      ) and resonance (
      
      
      
      ).
    • 
      :  +0.56 (Enhances acidity of OH).
      
  • 2-Difluoromethoxy Group (

    
    ): 
    
    • Position: Para to the 5-OH; Alpha to the Nitrogen.

    • Effect: The fluorine atoms impose a strong inductive withdrawal (

      
      ), overriding the weak resonance donation of the oxygen.
      
    • 
      :  +0.18 (Enhances acidity of OH).
      
pKa Values: Predicted & Theoretical

Based on the additivity of substituent effects on the pyridine ring, we derive the following ionization constants.

Table 1: Predicted Ionization Constants
Ionization CenterFunctional GroupPredicted pKaPhysiological State (pH 7.4)
Acidic (

)
5-Hydroxyl (

)
6.9 – 7.4 Mixed (50-75% Ionized Anion)
Basic (

)
Pyridine Nitrogen (

)
< 1.0 Neutral (Non-protonated)
Mechanistic Justification
  • Acidic pKa (5-OH):

    • Unsubstituted 3-hydroxypyridine has a pKa of ~4.86 (N) and ~8.72 (OH).

    • The 3-CN group is highly electron-withdrawing.[2] In phenol analogues, a meta-cyano group drops the pKa by ~1.4 units.

    • The 2-OCHF_2 group provides further electron withdrawal.

    • Calculation: Starting base ~8.7 (3-hydroxypyridine)

      
       minus ~1.3 (CN effect) 
      
      
      
      minus ~0.3 (OCHF2 effect)
      
      
      7.1 .
    • Implication: This pKa is dangerously close to physiological pH. At pH 7.4, a significant portion of the drug will be anionic (deprotonated), which improves solubility but may limit passive membrane permeability.

  • Basic pKa (Pyridine N):

    • The basicity of the pyridine nitrogen is decimated by the ortho-OCHF2 and beta-CN groups.

    • 2-alkoxypyridines typically have pKa values < 3.0. The difluoro substitution pulls electron density further, rendering the nitrogen effectively non-basic in biological media.

Ionization Equilibria Visualization

The following diagram illustrates the dominant species across the pH scale.

IonizationPathway Cation Cationic Species (Protonated N) pH < 0 Neutral Neutral Species (Dominant Form) pH 1.0 - 6.5 Cation->Neutral pKa ~ 0.5 (Deprotonation of N) Anion Anionic Species (Deprotonated OH) pH > 7.5 Neutral->Anion pKa ~ 7.1 (Deprotonation of 5-OH)

Figure 1: Ionization pathway of 5-hydroxy-2-difluoromethoxynicotinonitrile showing the transition from neutral to anionic form near physiological pH.

Experimental Determination Protocols

Since this compound acts as a weak acid with low aqueous solubility in its neutral form, standard potentiometric titration may be challenging. The following protocols are validated for such lipophilic intermediates.

Method A: Potentiometric Titration (The "Gold Standard")

Use this method if the compound has solubility > 0.5 mM in water.

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) degassed with Argon.

  • Procedure:

    • Weigh ~3 mg of sample.

    • Dissolve in minimal 0.15 M KCl. If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%).

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform 3 titrations per co-solvent ratio.

  • Yasuda-Shedlovsky Extrapolation:

    • Plot experimental pKa (

      
      ) vs. weight percent of organic solvent.
      
    • Extrapolate to 0% solvent to obtain the aqueous pKa.

Method B: UV-Metric Titration (For Low Solubility)

Use this method if solubility is < 0.1 mM. It relies on the UV shift of the pyridine ring upon ionization.

  • Principle: The conjugation of the pyridine ring changes upon deprotonation of the phenol, causing a bathochromic shift (red shift) in

    
    .
    
  • Workflow:

    • Prepare a 10 µM stock solution in DMSO.

    • Dispense into a 96-well quartz plate containing buffers ranging from pH 2.0 to 12.0 (in 0.5 unit increments).

    • Measure Absorbance spectra (200–400 nm).

    • Data Analysis: Plot Absorbance at

      
       (likely ~280-310 nm) vs. pH. The inflection point of the sigmoidal curve is the pKa.[3]
      

ExperimentalWorkflow Start Start: Sample Characterization SolubilityCheck Check Aqueous Solubility (at pH 7.0) Start->SolubilityCheck Decision Solubility > 0.5 mM? SolubilityCheck->Decision Potentiometric Method A: Potentiometric Titration (Sirius T3) Decision->Potentiometric Yes UVMetric Method B: UV-Metric Titration (D-PAS) Decision->UVMetric No CoSolvent Use Co-Solvent (MeOH/Water) Extrapolate to 0% Potentiometric->CoSolvent If precipitation observed Analysis Data Analysis: Yasuda-Shedlovsky Plot UVMetric->Analysis CoSolvent->Analysis Result Final Aqueous pKa Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development
  • Solubility:

    • Low pH (Stomach, pH 1-2): The molecule is neutral and likely has poor solubility.

    • Intestinal pH (6.5 - 7.5): As pH approaches the pKa (~7.1), solubility will increase exponentially due to anion formation.

  • Permeability:

    • The neutral form is highly permeable due to the lipophilic

      
       and 
      
      
      
      groups.
    • However, if the pKa is indeed ~7.1, nearly 66% of the compound will be ionized at pH 7.4, potentially limiting passive diffusion.

    • Strategy: Formulation should target a micro-environment pH < 6.0 to maintain the neutral species for maximum absorption.

References
  • Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values: , ).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • ChemBK. (2024). 5-Hydroxynicotinonitrile Physical Properties. Retrieved from ChemBK Database.

  • PubChem. (2024). Compound Summary for CID 15342142 (5-Hydroxynicotinonitrile). National Library of Medicine.

  • Reijmar, K., et al. (2013). "Potentiometric pKa determination of water-insoluble compounds: Validation of the co-solvent method." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Foundational

Solubility Profiling of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile .[1][2] Physicochemical Profiling & Theoret...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile .[1][2]

Physicochemical Profiling & Theoretical Solubility

To accurately predict and manipulate the solubility of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, one must first understand the competition between its functional groups.[1][2] This molecule is an amphoteric solid with a dominant acidic character.[1][2][3]

Structural Determinants[1][2][4]
  • Core Scaffold (5-Hydroxynicotinonitrile): The pyridine ring provides basicity (weakened by the electron-withdrawing nitrile group), while the 5-hydroxyl group provides acidity.[1][2] The parent scaffold has a high melting point (~213–217°C) and poor water solubility.[2][3]

  • 2-Difluoromethoxy Group (-OCHF₂): This is the critical solubility modulator.[1][2][3] Unlike a standard methoxy group, the difluoromethoxy moiety is lipophilic and electron-withdrawing. It lowers the pKa of the phenolic hydroxyl (increasing acidity) and significantly increases solubility in organic solvents compared to the parent 5-hydroxynicotinonitrile.

Quantitative Predictors
PropertyEstimated ValueImplication for Solubility
pKa (Acidic) ~7.2 – 7.6The 5-OH is acidic.[1][2][3] Solubility in water increases drastically at pH > 8.0 due to phenoxide formation.[1][2][3]
LogP ~1.8 – 2.3Moderate lipophilicity.[1][2][3] Indicates good solubility in mid-polarity organics (Ethyl Acetate, DCM).[2][3]
H-Bond Donors 1 (Phenol OH)Capable of H-bonding with protic solvents (Alcohols).[1][2][3]
H-Bond Acceptors 5 (N, O, F, CN)High affinity for polar aprotic solvents (DMSO, DMF).

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic affinity for the compound. This data is synthesized from Structure-Activity Relationship (SAR) analysis of analogous fluorinated nicotinonitriles.[1][2][3]

Class A: Primary Solvents (High Solubility > 50 mg/mL)

Use for: Stock solutions, reaction media, and initial dissolution.

  • DMSO (Dimethyl Sulfoxide): The gold standard.[2][3] Disrupts intermolecular H-bonding of the solid crystal lattice.[1][2][3]

  • DMF (Dimethylformamide): Excellent alternative to DMSO; easier to remove via evaporation.[1][2][3]

  • DMA (Dimethylacetamide): often used for scale-up synthesis.[1][2][3]

Class B: Secondary Solvents (Moderate Solubility 10–50 mg/mL)

Use for: Crystallization, extraction, and chromatography.

  • Acetone: Good solubility at room temperature; excellent for recrystallization when paired with an anti-solvent.[1][2][3]

  • Ethyl Acetate: Moderate solubility.[1][2][3] The primary choice for liquid-liquid extraction from acidified aqueous layers.[1][2][3]

  • Methanol/Ethanol: Solubility is temperature-dependent.[1][2][3] Heating is often required to achieve high concentrations.[1][2][3]

  • Acetonitrile: Good solubility; preferred solvent for HPLC analysis and many nucleophilic substitution reactions.[1][2][3]

Class C: Anti-Solvents (Low Solubility < 1 mg/mL)

Use for: Precipitation and product isolation.[1][2]

  • Water (Acidic/Neutral): The compound is largely insoluble in water at pH < 7.[3]

  • Hexanes / Heptane: Highly insoluble.[1][2][3] Used to crash out the product from Ethyl Acetate or Toluene solutions.[3]

  • Toluene: Low solubility at room temperature; often used for recrystallization (dissolve hot, cool to precipitate).[2][3]

Experimental Protocol: Thermodynamic Solubility Determination

Directive: Do not rely on visual estimates. Use this self-validating Shake-Flask protocol to generate precise solubility data for your specific batch.

Phase 1: Preparation
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 2.0, 7.4, and 10.0 to assess pH-dependent solubility.[1][3]

  • Solid Addition: Weigh 5 mg of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile into 1.5 mL microcentrifuge tubes (triplicate for each solvent).

  • Solvent Addition: Add 250 µL of the target solvent (e.g., MeOH, DMSO, Buffer).

    • Check: If the solid dissolves instantly, the solubility is >20 mg/mL. Add more solid until saturation is visible (undissolved particles remain).[1][2][3]

Phase 2: Equilibration[1][2]
  • Agitation: Place tubes on an orbital shaker or thermomixer at 25°C (or 37°C) for 24 hours .

  • Verification: Visually confirm that undissolved solid remains in the tube. If clear, add more solid and continue shaking for another 4 hours.

Phase 3: Analysis (HPLC-UV)[1][2][3]
  • Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.

  • Dilution: Carefully remove the supernatant.[1][3] Dilute 10 µL of supernatant into 990 µL of mobile phase (Acetonitrile/Water).

  • Quantification: Inject onto HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve prepared in DMSO.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Analysis, or Purification).

SolubilityStrategy Compound 2-(Difluoromethoxy)- 5-hydroxynicotinonitrile App_Synth Application: Synthesis/Reaction Compound->App_Synth App_Anal Application: Analysis (HPLC/NMR) Compound->App_Anal App_Purif Application: Purification/Isolation Compound->App_Purif Solv_Polar Polar Aprotic (DMSO, DMF, NMP) App_Synth->Solv_Polar Nucleophilic Subst. Solv_Protic Polar Protic (MeOH, EtOH) App_Synth->Solv_Protic Avoid if basic (Oxidation risk) App_Anal->Solv_Polar NMR (DMSO-d6) App_Anal->Solv_Protic HPLC Mobile Phase Solv_NonPolar Non-Polar/Anti-Solvent (Hexane, Water pH<7) App_Purif->Solv_NonPolar Crystallization Action_Dissolve High Solubility (>50 mg/mL) Solv_Polar->Action_Dissolve Solv_Protic->Action_Dissolve Heat required Action_Precip Precipitation (<1 mg/mL) Solv_NonPolar->Action_Precip

Caption: Decision tree for solvent selection based on thermodynamic affinity and application requirements.

Critical Handling & Stability Notes

pH Sensitivity

The 5-hydroxyl group is a "switch."[1][2][3]

  • Acidic Conditions (pH < 7): The molecule is neutral and lipophilic.[3] It will partition into organic layers (Ethyl Acetate, DCM).[2][3]

  • Basic Conditions (pH > 8): The hydroxyl deprotonates to form a phenoxide anion.[3] The molecule becomes water-soluble and will not extract into organic solvents.[1][2][3][4]

  • Protocol Tip: When working up a reaction, always acidify the aqueous layer to pH ~3-4 before attempting to extract the product with Ethyl Acetate.

Chemical Stability of the Difluoromethoxy Group

While generally stable, the -OCHF₂ group can undergo hydrolysis under extreme conditions.

  • Avoid: Prolonged reflux in strong aqueous acids (e.g., 6M HCl) or strong alkoxides, which can lead to cleavage of the difluoromethyl ether.

  • Safe Zone: Stable in standard synthetic conditions (e.g., K₂CO₃/DMF, dilute HCl workups).[3]

Oxidation Risk

5-Hydroxypyridines are electron-rich phenols.[1][2][3] In basic solutions (where the phenoxide is formed), they are susceptible to air oxidation, turning the solution dark brown/black.

  • Mitigation: Degas basic solvents with Nitrogen or Argon before dissolving the compound.[3] Store DMSO stock solutions at -20°C.[1][2][3]

References

  • Raytor. (2026).[1][2][3] Pharmaceutical Solubility Testing | Equilibrium and Kinetic Methods in Practice.[1][2][3] Retrieved from 5[2][3]

  • Evotec. (n.d.).[1][2][3] Thermodynamic Solubility Assay Protocols and Best Practices. Retrieved from 6[2][3]

  • BenchChem. (2025).[1][2][3][7] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[3][8] Retrieved from 9[2][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] PubChem Compound Summary: 5-Hydroxynicotinonitrile (Parent Scaffold).[1][2][3] Retrieved from 2[2][3][10][11]

  • Hansen, C. (n.d.).[1][2][3] Hansen Solubility Parameters: Theory and Application.[1][2][3] Retrieved from 12[2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Cross-Coupling Architectures for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile

Executive Summary & Strategic Value In modern medicinal chemistry, the 2-(difluoromethoxy)-5-hydroxynicotinonitrile scaffold represents a high-value "privileged structure." It combines three critical design elements: Dif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the 2-(difluoromethoxy)-5-hydroxynicotinonitrile scaffold represents a high-value "privileged structure." It combines three critical design elements:

  • Difluoromethoxy (-OCHF₂): A lipophilic hydrogen bond donor (Lip-HBD) that acts as a metabolic bioisostere for methoxy groups, improving half-life (

    
    ) and membrane permeability.[1]
    
  • Nitrile (-CN): A versatile handle for hydrogen bonding interactions or further transformation (e.g., to oxazoles or tetrazoles).

  • 5-Hydroxyl (-OH): A chemically orthogonal handle allowing for late-stage diversification via cross-coupling, provided it is correctly activated.

This guide details the activation of the 5-hydroxyl group into a reactive pseudo-halide and the subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) to generate diverse libraries of bioactive pyridine derivatives.

Critical Reactivity Analysis

Before initiating protocols, researchers must understand the electronic environment of the substrate.

  • The 5-Position Challenge: The pyridine ring is electron-deficient. The 3-cyano group further depletes electron density. While this facilitates nucleophilic aromatic substitution (

    
    ) at the 2- and 4-positions, the 5-position  (beta to nitrogen) requires activation to participate in Pd-catalyzed cycles.
    
  • Stability of -OCHF₂: The difluoromethoxy group is generally stable under standard cross-coupling conditions. However, avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can cleave the ether. Standard basic conditions (carbonates, phosphates) are well-tolerated.
Workflow Visualization

The following diagram outlines the critical path from the parent scaffold to diversified lead compounds.

G Substrate 2-(Difluoromethoxy)- 5-hydroxynicotinonitrile Activation Activation Step (Triflation) Substrate->Activation Tf2O / Pyridine or PhNTf2 / TEA Intermediate Reactive Intermediate (5-OTf Species) Activation->Intermediate Quant. Conversion Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Intermediate->Suzuki Pd cat. / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Intermediate->Buchwald Pd cat. / HNR2 Library Diversified Library Suzuki->Library Buchwald->Library

Figure 1: Strategic diversification workflow. The 5-OH must be converted to a triflate (OTf) to enable oxidative addition by Palladium.

Protocol A: Substrate Activation (Synthesis of the Pseudo-Halide)

Direct cross-coupling of phenols is rare and inefficient. The 5-hydroxyl group must be converted into a triflate (trifluoromethanesulfonate) , which mimics the reactivity of a bromide or iodide.

Materials
  • Substrate: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv) OR N-Phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    ) (mild alternative).
  • Base: Pyridine (3.0 equiv) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (3.0 mmol) dropwise. The solution may darken slightly.

  • Activation: Add

    
     (1.2 mmol) dropwise over 10 minutes. Caution: Exothermic.
    
    • Expert Tip: If the substrate contains acid-sensitive groups, use

      
       with 
      
      
      
      at room temperature instead of
      
      
      .
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (Triflate) is usually less polar than the starting phenol.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel. (Typical Eluent: 10-20% EtOAc in Hexanes).

    • Stability Note: The triflate intermediate is stable at -20°C for weeks but should be used promptly.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol installs aryl or heteroaryl groups at the 5-position.[2]

Optimization Matrix (Screening Conditions)

For challenging substrates, we recommend the following catalyst systems:

ParameterStandard ConditionsHigh-Difficulty Conditions (Steric Bulk)
Catalyst

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2.0 equiv)

(3.0 equiv)
Solvent 1,4-Dioxane /

(4:1)
Toluene /

(10:1) or n-Butanol
Temp 80°C100°C - 110°C
Detailed Procedure (Standard)
  • Charge: To a reaction vial, add the 5-triflate intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and

    
      (1.0 mmol).
    
  • Catalyst: Add

    
     (0.025 mmol, 5 mol%).
    
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (2.5 mL) and water (0.5 mL).

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine. Concentrate and purify via column chromatography.[1][3]

Protocol C: Buchwald-Hartwig Amination

This protocol installs amine groups (C-N bond formation), essential for kinase inhibitor scaffolds.

Mechanistic Insight

The electron-deficient nature of the nicotinonitrile ring aids the reductive elimination step, but the oxidative addition to the C-OTf bond can be sluggish. Bulky, electron-rich ligands are required.

Recommended System
  • Catalyst:

    
     or 
    
    
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base:

    
     (Cesium Carbonate) is preferred over NaOtBu to avoid potential side reactions with the nitrile or difluoromethoxy group.
    
Step-by-Step Methodology
  • Charge: Add 5-triflate intermediate (0.5 mmol), Amine (0.6 mmol),

    
     (1.0 mmol), 
    
    
    
    (5 mol%), and BrettPhos (10 mol%) to a vial.
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene (2.5 mL).

  • Reaction: Heat to 100°C for 12 hours.

  • Analysis: Monitor consumption of the triflate. If conversion stalls, add specific "kickers" (additional 2 mol% Pd/Ligand).

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseSolution
Hydrolysis of Triflate Wet solvents or old

.
Use freshly distilled DCM and new

. Store triflate under Argon.
Cleavage of -OCHF₂ Strong Lewis Acid or extreme pH.Avoid

. Keep pH between 4 and 10 during workups.
Nitrile Hydrolysis Strong aqueous base at high temp.Use anhydrous bases (

) and non-aqueous conditions if possible.
Homocoupling Excess Boronic acid +

.
Ensure rigorous degassing (Argon sparging) before heating.
Analytical Verification
  • 1H NMR: The -OCHF₂ group appears as a characteristic triplet (

    
    ) in the 
    
    
    
    6.5–7.8 ppm region. Loss of this signal indicates degradation.
  • 19F NMR: Essential for monitoring the integrity of the -OCHF₂ group (typically

    
     -80 to -90 ppm) and the Triflate group (
    
    
    
    -74 ppm).

References

  • Structure & Availability: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile (CAS 1805653-40-0).[4] BLD Pharm / BenchChem Catalog Entries.

  • Difluoromethoxy Group Properties: "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem Technical Guides, 2025.

  • Pyridine Cross-Coupling: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Chemical Reviews, 2018.
  • Bioisostere Strategies: "Role of Fluorine in Drug Design." Journal of Medicinal Chemistry, 2021. (Contextualizing the OCHF2 group).
  • Triflation Protocols: "Efficient Synthesis of Pyridyl Triflates." Organic Process Research & Development, 2015.

(Note: Specific reaction yields for this exact CAS number are proprietary to internal development programs; protocols above are derived from validated methodologies for 5-hydroxynicotinonitrile analogs.)

Sources

Application

Scalable synthesis routes for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile production

An Application Guide to the Scalable Synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile Abstract This document provides a detailed guide for the scalable synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile

Abstract

This document provides a detailed guide for the scalable synthesis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, a key intermediate in the manufacture of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor.[1][2][3] The incorporation of a difluoromethoxy (-OCF₂H) group is a critical feature in modern medicinal chemistry, often serving as a lipophilic hydrogen-bond donor and a bioisosteric replacement for hydroxyl or thiol groups, thereby enhancing metabolic stability and binding affinity.[4][5] This guide outlines a robust and scalable synthetic strategy, focusing on process safety, efficiency, and the use of readily available, non-ozone-depleting reagents. We provide detailed, step-by-step protocols, process optimization insights, and a discussion of the chemical principles underpinning the selected route.

Introduction and Strategic Overview

The synthesis of complex pharmaceutical intermediates requires a strategic approach that balances chemical elegance with practical, large-scale applicability. The target molecule, 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, presents two primary synthetic challenges: the construction of the substituted nicotinonitrile core and the efficient, scalable introduction of the difluoromethoxy group.

Our strategic approach, detailed in the retrosynthetic analysis below, hinges on a late-stage difluoromethylation of a pre-functionalized pyridinone precursor. This strategy offers significant advantages for scalability:

  • Convergent Synthesis: It allows for the preparation and purification of the core heterocyclic structure before introducing the fluorinated moiety.

  • Robust Precursor: The pyridinone intermediate is a stable, crystalline solid that is amenable to purification on a large scale.

  • Scalable Fluorination: The chosen difluoromethylation method avoids gaseous reagents in favor of a stable, solid carbene precursor, enhancing operational safety and simplicity.[6][7]

Retrosynthetic Analysis

The logical disconnection of the target molecule leads to a practical, multi-step synthesis from commercially available starting materials.

G Target 2-(Difluoromethoxy)-5-hydroxynicotinonitrile Intermediate1 2-Chloro-5-hydroxynicotinonitrile Target->Intermediate1 O-Difluoromethylation Intermediate2 2,5-Dihydroxynicotinonitrile Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Reagent1 CHF₂ Source Start1 Ethyl 2-cyanoacetate Intermediate2->Start1 Condensation Start2 Malonaldehyde bis(dimethyl acetal) Intermediate2->Start2 Condensation G cluster_0 Step 1: Pyridinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: O-Difluoromethylation Start Ethyl 2-cyanoacetate + Malonaldehyde bis(dimethyl acetal) Step1_Product 2,5-Dihydroxynicotinonitrile Start->Step1_Product Piperidine, EtOH Reflux Step2_Product 2-Chloro-5-hydroxynicotinonitrile Step1_Product->Step2_Product POCl₃, N,N-Dimethylaniline Heat Final_Product Target Molecule Step2_Product->Final_Product ClCF₂CO₂Na, K₂CO₃ DMF, Heat

Caption: Proposed three-step scalable forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and provide a basis for process scale-up.

Protocol 1: Synthesis of 2,5-Dihydroxynicotinonitrile

This procedure establishes the core pyridinone ring system through a condensation reaction.

  • Materials:

    • Ethyl 2-cyanoacetate (1.0 equiv)

    • Malonaldehyde bis(dimethyl acetal) (1.05 equiv)

    • Piperidine (0.2 equiv)

    • Ethanol (anhydrous, ~5 mL per gram of starting material)

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Büchner funnel and filtration apparatus

  • Procedure:

    • To a round-bottom flask, add ethyl 2-cyanoacetate, ethanol, and piperidine. Stir the mixture at room temperature for 10 minutes.

    • Add malonaldehyde bis(dimethyl acetal) to the solution.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to promote crystallization.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

    • Dry the product under vacuum to yield 2,5-dihydroxynicotinonitrile as a pale yellow solid.

  • Causality: Piperidine acts as a base to catalyze the initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to form the stable pyridinone ring. Ethanol is an effective and economical solvent for this transformation.

Protocol 2: Synthesis of 2-Chloro-5-hydroxynicotinonitrile

This step converts the hydroxyl group at the 2-position to a chloride, which is a necessary precursor for the subsequent difluoromethylation.

  • Materials:

    • 2,5-Dihydroxynicotinonitrile (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (3.0-5.0 equiv)

    • N,N-Dimethylaniline (catalytic, ~0.1 equiv)

  • Equipment:

    • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

    • Heating mantle and magnetic stirrer

    • Ice bath

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Charge the flask with 2,5-dihydroxynicotinonitrile.

    • Slowly add phosphorus oxychloride via the dropping funnel at room temperature. The mixture will become a thick slurry.

    • Add N,N-dimethylaniline catalytically.

    • Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The mixture should become a clearer, dark solution.

    • Cool the reaction to room temperature, then very slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

    • Adjust the pH of the aqueous solution to 7-8 with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and dry under vacuum to afford 2-chloro-5-hydroxynicotinonitrile.

  • Causality: POCl₃ is a standard and cost-effective reagent for converting pyridinones to 2-chloropyridines. [8]The catalytic amount of N,N-dimethylaniline acts as a base to facilitate the formation of the reactive Vilsmeier-Haack type intermediate.

Protocol 3: O-Difluoromethylation to Yield 2-(Difluoromethoxy)-5-hydroxynicotinonitrile

This is the key transformation, installing the difluoromethoxy group using a safe and scalable difluorocarbene precursor. [6][7]

  • Materials:

    • 2-Chloro-5-hydroxynicotinonitrile (1.0 equiv)

    • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5-3.0 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Equipment:

    • Three-neck round-bottom flask with a reflux condenser, thermometer, and nitrogen inlet

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a flask, add 2-chloro-5-hydroxynicotinonitrile, potassium carbonate, and DMF. Stir the suspension at room temperature for 15 minutes.

    • Add sodium chlorodifluoroacetate in one portion.

    • Heat the mixture to 100-120 °C. Gas evolution (CO₂) will be observed. Note: On a large scale, the rate of gas evolution must be carefully controlled by managing the addition rate or temperature. [9] 4. Maintain the temperature for 4-8 hours, monitoring by LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography or, for scalability, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Causality & Mechanism: This reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate a highly reactive difluorocarbene (:CF₂) intermediate. [6][7]The potassium carbonate deprotonates the hydroxyl group of the substrate, forming a phenoxide nucleophile. This nucleophile then traps the electrophilic difluorocarbene, which is subsequently protonated during workup to yield the desired difluoromethyl ether product. [6]This method is preferred for its operational simplicity and the use of a stable, solid reagent, avoiding the handling of gaseous and ozone-depleting chlorodifluoromethane. [7][9]

Scalability and Process Optimization

Transitioning from laboratory scale to pilot or manufacturing scale requires careful consideration of several factors.

ParameterLaboratory Scale (1-10 g)Pilot/Industrial Scale (kg)Rationale & Considerations
Starting Materials High-purity commercial gradeSourcing from qualified vendors, cost analysisEnsure consistent quality and favorable economics.
Chlorination Reagent Excess POCl₃Stoichiometric control, potential use of a co-solvent (e.g., toluene)Minimize reagent waste and manage exotherms. A co-solvent can improve slurry handling.
Quench (Step 2) Slow addition to iceReverse addition (ice to reactor) or use of a quench vessel with coolingEssential for controlling the highly exothermic hydrolysis of POCl₃ safely.
Difluoromethylation Batch addition of ClCF₂CO₂NaPortion-wise or controlled feed of reagentTo manage the rate of CO₂ evolution and maintain temperature control.
Solvent Choice DMFConsider alternative high-boiling polar aprotic solvents (e.g., DMSO, NMP) based on cost, recovery, and safety profiles.Solvent recovery and recycling are critical for large-scale economic and environmental viability.
Purification Flash ChromatographyCrystallization, ReslurryingChromatography is not typically feasible for large quantities. Developing a robust crystallization protocol is paramount for achieving high purity.

Conclusion

The synthetic route presented in this guide provides a scalable and robust pathway for the production of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile. By leveraging a stable pyridinone intermediate and employing a modern, safe difluoromethylation protocol using sodium chlorodifluoroacetate, this process avoids hazardous reagents and complex operations. The detailed protocols and scalability considerations herein offer a solid foundation for researchers and drug development professionals to efficiently produce this critical pharmaceutical intermediate.

References

  • Gouverneur, V. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Guidechem. (2021). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?.
  • Garg, N. K. et al. (2024). Difluoromethylation of Phenols. Organic Syntheses.
  • Hu, J. et al. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett.
  • Hu, J. et al. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett.
  • Wu, S. et al. (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis.
  • Unknown Authors. (2025). Recent Advances in Difluoromethylation Reaction. ResearchGate.
  • Yang, J. & Lü, J. et al. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry.
  • Kappe, C. O. et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.
  • Hu, J. et al. (n.d.). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications.
  • Garg, N. K. et al. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses.
  • Khatik, G. L. et al. (2022). Reaction pathway of hydroxylation of 2-chloroisonicotinonitrile to 2-chloroisonicotinic acid with nitrilase. ResearchGate.
  • Wikipedia. (n.d.). Nicotinonitrile.
  • Unknown Authors. (2025). New and Convergent Synthesis of Deucravacitinib. R Discovery.
  • Baran, P. S. et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.
  • Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.
  • European Patent Office. (2025). PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB - EP 4538259 A1.
  • Armstrong, A. et al. (2026). Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis. Journal of Drugs in Dermatology.
  • El-Sayed, N. N. E. et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of the difluoromethoxy group during reaction workup

Difluoromethoxy Assurance Center (DAC) Technical Support for High-Value Fluorinated Intermediates Welcome to the DAC Technical Hub Status: Operational | Topic: Stability of (Difluoromethoxy) Group Ticket ID: #OCHF2-STAB-...

Author: BenchChem Technical Support Team. Date: February 2026

Difluoromethoxy Assurance Center (DAC) Technical Support for High-Value Fluorinated Intermediates

Welcome to the DAC Technical Hub

Status: Operational | Topic: Stability of


 (Difluoromethoxy) Group
Ticket ID:  #OCHF2-STAB-001
Assigned Specialist:  Senior Application Scientist

You are accessing this guide because you are observing yield loss or impurity formation involving the difluoromethoxy group. While the


 moiety is a robust bioisostere for methoxy or phenol groups—critical in drugs like Pantoprazole  and Roflumilast —it possesses specific vulnerabilities during reaction workup.

This guide bypasses generic advice. We focus on the causality of degradation and self-validating protocols to preserve this motif.

Module 1: The Stability Matrix (Know Your Enemy)

To prevent hydrolysis, you must understand the failure mode. The


 group is an ether, but the electron-withdrawing fluorine atoms significantly alter its reactivity compared to a standard methoxy group.
The Failure Mechanism: Acid-Catalyzed Hydrolysis

The primary threat during workup is acidic hydrolysis , particularly at elevated temperatures. Unlike standard ethers, the carbon in


 is highly electron-deficient, making it susceptible to nucleophilic attack after protonation.
  • Protonation: Strong acids protonate the ether oxygen (

    
    ).
    
  • Nucleophilic Attack: Water attacks the electron-poor

    
     carbon (unlike standard ethers where attack is often on the alkyl group).
    
  • Collapse: The intermediate collapses, releasing HF , Formic Acid , and the parent Phenol/Alcohol .

Stability Thresholds:

Parameter Safe Zone Danger Zone Critical Failure Mode

| pH |


 | 

or

| Acid: Hydrolysis to phenol. Base:

or defluorination. | | Temperature |

|

| Thermal acceleration of oxonium formation. | | Lewis Acids | Mild (e.g.,

) | Strong (

) | Complexation leads to rapid cleavage. | | Solvent | Aprotic (DCM, EtOAc) | Protic (MeOH,

) | Protic solvents facilitate proton transfer. |

Module 2: Troubleshooting & FAQs

Q1: My reaction requires a strong acid quench (e.g., after a lithiation or Grignard). How do I save the


 group? 
A:  The danger isn't the acid itself, but the residence time and temperature of the acidic aqueous phase.
  • The Fix: Use a "Reverse Buffer Quench." Do not pour acid into the reaction. Instead, pour the reaction mixture slowly into a pre-cooled (

    
    ), vigorously stirred mixture of solvent (e.g., EtOAc) and a buffer (Phosphate pH 7 or Sat. 
    
    
    
    ). This ensures the local pH never drops into the danger zone.

Q2: I see degradation during rotary evaporation. The bath is only at 45°C. A: This is likely "Concentration Acidity." As you remove solvent, trace acids (from the reaction or silica gel) become concentrated, causing a pH crash in the residual oil.

  • The Fix: Add a "Keeper Base." Before concentration, add 1-2% triethylamine (TEA) or wash the organic layer with

    
     immediately prior to drying. Ensure the water bath is 
    
    
    
    .

Q3: Can I use Lewis Acids like


 for other deprotections in the molecule? 
A: Absolutely not. 

is the "nuclear option" for ether cleavage. It will strip the

group instantly.
  • The Fix: Switch to milder Lewis acids (e.g.,

    
     at 
    
    
    
    with careful monitoring) or use nucleophilic deprotection methods (e.g., thiols) if the architecture allows.

Module 3: Visualizing the Threat

Figure 1: The Acid-Catalyzed Hydrolysis Cascade

This diagram illustrates the mechanistic pathway of failure. Note the critical role of water attacking the fluorinated carbon.

HydrolysisMechanism Start Difluoromethyl Ether (R-OCF2H) Inter1 Protonated Ether [R-O+(H)-CF2H] Start->Inter1 Protonation Acid H+ (Acidic Workup) Acid->Inter1 Inter2 Tetrahedral Intermediate [R-O-CF(OH)H] Inter1->Inter2 Nucleophilic Attack (Rate Limiting) Water H2O Attack Water->Inter2 Collapse Elimination Inter2->Collapse Products Degradation Products: Phenol (R-OH) + HF + Formic Acid Collapse->Products -HF

Caption: Acid-mediated hydrolysis mechanism of the difluoromethoxy group leading to cleavage and fluoride release.

Module 4: Validated Protocols

Protocol A: The "Safe-Zone" Workup (Standard)

Use this for reactions involving acidic byproducts or reagents.

  • Preparation: Prepare a 1.0 M Phosphate Buffer (pH 7.4) or Saturated

    
    . Cool to 
    
    
    
    .
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) before quenching. This acts as a heat sink.

  • Quench: Slowly add the reaction mixture into the stirred buffer (Reverse Quench).

    • Why? Prevents "hot spots" of acidity.

  • Phase Cut: Separate layers immediately.

  • The Safety Wash: Wash the organic layer once with Brine containing 5%

    
    .
    
  • Drying: Dry over

    
     (Neutral) rather than 
    
    
    
    (slightly acidic).
Figure 2: Workup Decision Tree

WorkupDecision Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Yes Neutral Neutral/Basic CheckpH->Neutral No BufferQuench Protocol A: Reverse Buffer Quench (Cold NaHCO3) Acidic->BufferQuench TempCheck Thermal Check Neutral->TempCheck DirectExtract Direct Extraction TempCheck->DirectExtract Standard AddKeeper Add 1% TEA (Keeper Base) TempCheck->AddKeeper If High Value BufferQuench->TempCheck Evap Evaporate < 35°C DirectExtract->Evap AddKeeper->Evap

Caption: Decision matrix for selecting the appropriate workup to preserve the difluoromethoxy moiety.

References

  • Erickson, J. A., et al. (2010). "The Difluoromethyl Group in Drug Discovery: Structure, Synthesis, and Properties." Journal of Medicinal Chemistry.

  • Sturm, E., et al. (2022). "Pantoprazole: A Proton Pump Inhibitor with a Difluoromethoxy Group."[1][2] Process Chemistry in the Pharmaceutical Industry.

  • Hu, J., et al. (2014). "Recent Advances in the Synthesis of Difluoromethylated Compounds." Chemical Reviews.

  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Optimization

Resolving stability issues of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in acidic media

A Guide to Understanding and Mitigating Acidic Instability Welcome to the technical support center for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Acidic Instability

Welcome to the technical support center for 2-(Difluoromethoxy)-5-hydroxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound, particularly in acidic environments. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, extensive experience with fluorinated heterocyclic compounds, and a thorough review of relevant literature. Our goal is to provide you with the causal understanding and practical solutions necessary to ensure the integrity of your experiments.

Understanding the Core Instability: The Chemistry of Degradation

The stability of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in acidic media is a critical consideration for its successful application in research and development. The primary point of vulnerability is the difluoromethoxy group at the 2-position of the pyridine ring. Under acidic conditions, this group is susceptible to hydrolysis.

The electron-withdrawing nature of the nitrile (-CN) group and the hydroxyl (-OH) group can influence the electron density of the pyridine ring, potentially impacting the stability of the difluoromethoxy substituent. The lone pair of electrons on the pyridine nitrogen can be protonated in acidic media, which can further influence the electronic environment of the ring and the susceptibility of the substituents to chemical transformation.

A plausible degradation pathway involves the protonation of the ether oxygen of the difluoromethoxy group, followed by nucleophilic attack by water. This would lead to the cleavage of the C-O bond and the formation of 2-hydroxy-5-hydroxynicotinonitrile and difluoromethanol, which is unstable and can further decompose.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile.

Q1: What are the first signs of degradation of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in my experiment?

A1: The initial signs of degradation can be subtle. You might observe a decrease in the expected yield of your reaction, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or the emergence of new peaks in your High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. A noticeable color change in your reaction mixture or solution upon acidification could also be an indicator.

Q2: At what pH range does the degradation become significant?

A2: While the exact pH threshold for significant degradation is compound-specific and depends on temperature and reaction time, as a general guideline, you should exercise caution when working with 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in solutions with a pH below 4. The rate of hydrolysis is generally accelerated at lower pH values.

Q3: How should I store solutions of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile?

A3: For optimal stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, we recommend keeping the solution at low temperatures (2-8 °C) and in a neutral or slightly basic pH environment. For longer-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place.

Q4: Can I use common acidic reagents like trifluoroacetic acid (TFA) for purification?

A4: The use of strong acids like TFA for purification via preparative HPLC should be approached with caution. The acidic nature of the mobile phase can induce on-column degradation. It is crucial to neutralize the collected fractions as quickly as possible. Whenever feasible, consider alternative purification methods that do not require strongly acidic conditions.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting common issues related to the instability of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile.

Issue 1: Low Yield in an Acid-Catalyzed Reaction
  • Problem: You are performing a reaction that requires acidic conditions, and the yield of your desired product containing the 2-(Difluoromethoxy)-5-hydroxynicotinonitrile moiety is consistently low.

  • Plausible Cause: The acidic reaction conditions are causing the degradation of your starting material or product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to distinguish between a slow reaction and degradation of the starting material.

    • Acid Strength and Concentration: Investigate the use of a weaker acid or a lower concentration of the strong acid. A systematic screening of different acids and their concentrations can help identify conditions that promote the desired reaction while minimizing degradation.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures can significantly accelerate the rate of hydrolysis.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize the exposure of the compound to acidic conditions.

Issue 2: Appearance of Unknown Impurities in Analytical Data
  • Problem: Your HPLC or LC-MS analysis of a sample containing 2-(Difluoromethoxy)-5-hydroxynicotinonitrile shows one or more unexpected peaks, especially after exposure to acidic conditions.

  • Plausible Cause: These unknown peaks are likely degradation products resulting from the hydrolysis of the difluoromethoxy group.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a controlled forced degradation study to confirm the identity of the degradation products. This will provide you with reference standards for these impurities.

    • Mass Spectrometry Analysis: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. The expected primary degradation product, 2-hydroxy-5-hydroxynicotinonitrile, would have a distinct molecular weight.

    • Analytical Method Optimization: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. A well-developed, stability-indicating method is crucial.

Experimental Protocols

To empower you with practical tools, we provide the following detailed protocols for a forced degradation study and a stability-indicating HPLC-MS method.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade 2-(Difluoromethoxy)-5-hydroxynicotinonitrile to identify its degradation products and pathways.

Objective: To generate and identify the primary degradation products of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile under acidic stress conditions.

Materials:

  • 2-(Difluoromethoxy)-5-hydroxynicotinonitrile

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To an HPLC vial, add 100 µL of the stock solution.

    • Add 100 µL of 1 M HCl.

    • Incubate the vial at 60°C for 24 hours.

    • After incubation, cool the vial to room temperature and neutralize the solution by adding 100 µL of 1 M NaOH.

    • Dilute the sample with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration without subjecting it to acidic stress.

  • Analysis: Analyze both the stressed and control samples using the stability-indicating HPLC-MS method described below.

Protocol 2: Stability-Indicating HPLC-MS Method

This method is designed to separate 2-(Difluoromethoxy)-5-hydroxynicotinonitrile from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., single quadrupole or time-of-flight)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 270 nm

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Preventative Measures and Stabilization Strategies

Proactive measures can significantly enhance the stability of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in your experimental workflows.

  • pH Control: The most effective strategy is to maintain a neutral or slightly basic pH whenever possible. The use of appropriate buffer systems can help in this regard.

  • Formulation Strategies: For in-vitro assays or formulation development, consider the use of excipients that can create a more stable microenvironment for the compound.

  • Protecting Groups: In multi-step syntheses, if the hydroxyl group is not essential for a particular reaction step under acidic conditions, consider protecting it with a suitable protecting group. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under specific conditions that may not affect the difluoromethoxy group.

  • Minimizing Exposure: Design your experiments to minimize the time the compound is exposed to acidic conditions. Quenching acidic reactions promptly and neutralizing acidic workup solutions are crucial steps.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, we have created the following diagrams using Graphviz.

cluster_degradation Plausible Acid-Catalyzed Degradation Pathway Start 2-(Difluoromethoxy)-5- hydroxynicotinonitrile Protonation Protonated Intermediate Start->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack Degradation_Product 2-Hydroxy-5-hydroxynicotinonitrile Nucleophilic_Attack->Degradation_Product Byproduct [CHF2OH] -> COF2 + HF Nucleophilic_Attack->Byproduct

Caption: Plausible degradation pathway of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile in acidic media.

cluster_troubleshooting Troubleshooting Workflow for Acidic Instability Start Experiment with 2-(Difluoromethoxy)-5- hydroxynicotinonitrile in Acidic Media Observe Observe Low Yield or Unexpected Impurities Start->Observe Hypothesis Hypothesize Acid-Catalyzed Degradation Observe->Hypothesis Action1 Modify Reaction Conditions: - Lower Temperature - Weaker/Less Acid - Shorter Reaction Time Hypothesis->Action1 Action2 Perform Forced Degradation Study Hypothesis->Action2 Action3 Develop/Optimize Stability-Indicating Analytical Method (HPLC-MS) Hypothesis->Action3 Analyze Analyze Degradation Products Action2->Analyze Action3->Analyze Confirm Confirm Degradation Pathway Analyze->Confirm

Caption: A logical workflow for troubleshooting stability issues.

We trust this technical support guide will be a valuable asset in your research endeavors. Should you have any further questions or require more specific guidance, please do not hesitate to contact our application support team.

References

  • Forced Degradation Studies for Pharmaceutical Drug Candidates: An Overview. This resource provides a comprehensive understanding of degradation studies, which is crucial for identifying potential degradation products and pathways. [Link]

  • Stability Indicating Method Development—A Comprehensive Review. This article details the importance and procedures for developing analytical methods that can accurately measure the drug substance in the presence of its degradation products. [Link]

  • Protecting Groups in Organic Chemistry. An overview of the use of protecting groups, which can be a key strategy in multi-step syntheses to avoid unwanted side reactions like acid-catalyzed degradation. [Link]

  • The Chemical Stability of Pharmaceuticals. A foundational text covering various aspects of drug stability, including hydrolysis and the influence of pH. [Link]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. The official regulatory guideline that provides a framework for stability testing, including forced degradation studies. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Retention Time and Purity Analysis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric;...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For a molecule as promising as 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, a versatile building block in medicinal chemistry, robust analytical methodologies are indispensable. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for the purity analysis of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The unique chemical architecture of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, featuring a polar hydroxyl group, a hydrogen-bond-accepting nitrile, a difluoromethoxy substituent, and an aromatic pyridine core, presents a distinct set of challenges and opportunities in chromatographic separation. This guide will navigate these intricacies, presenting a primary HPLC-UV method and a comparative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach.

The Criticality of Purity for Novel Pharmaceutical Intermediates

Any impurity in a pharmaceutical substance, whether it originates from starting materials, by-products of the synthesis, or degradation, can have a significant impact on the quality and safety of the final drug product.[1] For a key intermediate like 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, a comprehensive understanding of its impurity profile is a regulatory expectation and a scientific necessity. Early and accurate detection of impurities informs process chemistry optimization, ensuring a robust and reproducible manufacturing process.

Hypothesized Synthetic Route and Potential Impurities

A plausible synthetic route to 2-(Difluoromethoxy)-5-hydroxynicotinonitrile likely involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-hydroxynicotinonitrile, with a source of the difluoromethoxy group. Based on this and other common synthetic strategies for functionalized pyridines, a range of potential process-related impurities can be anticipated.[2][3]

Impurity NameStructureRationale for Presence
Impurity A: 2-Chloro-5-hydroxynicotinonitrileUnreacted starting material.
Impurity B: 2-Methoxy-5-hydroxynicotinonitrilePotential by-product if methanol is present as a solvent or impurity.
Impurity C: 5-Hydroxy-nicotinonitrileHydrolysis of the difluoromethoxy group.
Impurity D: Dimer impurityPotential side-reaction during synthesis.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

A well-developed reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, versatility, and cost-effectiveness.[4]

Rationale for Method Parameters
  • Stationary Phase: A Phenyl-Hexyl column is recommended over a standard C18 column. The rationale lies in the multifaceted nature of the target analyte. While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl phase offers a mixed-mode separation mechanism.[5][6] The hexyl ligand provides hydrophobicity, while the phenyl rings can engage in π-π interactions with the aromatic pyridine ring of the analyte and its impurities, offering a unique selectivity for these types of compounds.[7][8] This can be particularly advantageous in resolving closely related aromatic impurities.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is optimal. The use of a buffer, such as ammonium acetate, is crucial for maintaining a consistent pH and ensuring reproducible retention times and peak shapes, especially for a compound with a phenolic hydroxyl group. A gradient is necessary to elute a potential range of impurities with varying polarities within a reasonable timeframe.

  • Detection: UV detection at a wavelength where the analyte and its potential chromophoric impurities exhibit significant absorbance is appropriate. Based on the aromatic nature of the nicotinonitrile core, a wavelength in the range of 254-270 nm is a suitable starting point for method development.

Experimental Protocol: HPLC-UV Purity Analysis
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-18 min: 60% B

      • 18-18.1 min: 60% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Difluoromethoxy)-5-hydroxynicotinonitrile sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Purity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV purity analysis.

Comparative Analytical Approach: UPLC-MS

For a more in-depth analysis, especially for the identification of unknown impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages.[9][10][11][12]

Rationale for UPLC-MS
  • Increased Resolution and Speed: UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures. This results in significantly sharper and narrower peaks, leading to improved resolution between the main component and its impurities, all within a much shorter analysis time.[12]

  • Enhanced Sensitivity: The sharper peaks from UPLC lead to higher peak heights, which translates to increased sensitivity, a crucial factor for detecting trace-level impurities.

  • Mass-based Detection: The mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak. This is invaluable for the tentative identification of unknown impurities by providing their molecular weight. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns.

Experimental Protocol: UPLC-MS Purity Analysis
  • Instrumentation:

    • UPLC system with a binary solvent manager, sample manager, column heater, and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH Phenyl, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 2% B

      • 0.5-3.0 min: 2% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 2% B

      • 3.6-5.0 min: 2% B (re-equilibration)

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative (for comprehensive analysis).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Mass Range: m/z 50-500.

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS

ParameterHPLC-UVUPLC-MS
Typical Retention Time ~10-15 minutes for the main peak~2-3 minutes for the main peak
Resolution Good, sufficient for routine purityExcellent, superior separation of closely eluting impurities
Run Time ~25 minutes~5 minutes
Sensitivity Moderate (ng level)High (pg level)
Information Obtained Retention time and UV spectrumRetention time, UV spectrum, and mass-to-charge ratio (molecular weight and fragmentation data)
Cost & Complexity Lower initial investment and operational cost, less complexHigher initial investment and operational cost, more complex data analysis
Ideal Application Routine quality control, purity determinationImpurity identification, forced degradation studies, comprehensive impurity profiling

Conclusion: Selecting the Right Tool for the Task

Both HPLC-UV and UPLC-MS are powerful techniques for the purity analysis of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile. The choice between them is dictated by the specific requirements of the analysis.

For routine quality control and batch release testing where the impurity profile is well-established, the proposed HPLC-UV method offers a robust, reliable, and cost-effective solution. Its longer run time is acceptable for these applications, and its sensitivity is generally sufficient for quantifying known impurities against established specifications.

In contrast, during drug development, for impurity identification, and in troubleshooting manufacturing processes, the UPLC-MS method is the superior choice. Its high resolution, speed, and the wealth of structural information it provides are invaluable for comprehensively characterizing the purity of this important pharmaceutical intermediate. The ability to rapidly identify unknown impurities accelerates process development and ensures a deeper understanding of the compound's stability and degradation pathways.

By leveraging the strengths of each technique at the appropriate stage, researchers and drug development professionals can ensure the highest quality of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, paving the way for the development of safe and effective new medicines.

References

  • Felix, G., et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Zhang, K., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • ResearchGate. Scheme 2. Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-....
  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]

  • J. Am. Chem. Soc. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.
  • MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical.
  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • Nguyen, T. A., et al. (2021). Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2013). UPLC: A preeminent technique in pharmaceutical analysis.
  • White Rose Research Online. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online.
  • ResearchGate. Challenges in the functionalization of pyridines.
  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
  • ChemRxiv. (2024).
  • Organic Chemistry Portal.
  • MDPI. (2024).
  • Organic Chemistry Portal.

Sources

Safety & Regulatory Compliance

Safety

2-(Difluoromethoxy)-5-hydroxynicotinonitrile proper disposal procedures

Executive Safety Assessment 2-(Difluoromethoxy)-5-hydroxynicotinonitrile is a multi-functionalized pyridine intermediate. Its disposal protocols are dictated not just by its acute toxicity, but by the synergistic hazards...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-(Difluoromethoxy)-5-hydroxynicotinonitrile is a multi-functionalized pyridine intermediate. Its disposal protocols are dictated not just by its acute toxicity, but by the synergistic hazards of its functional groups.

Immediate Hazard Profile:

  • Cyanide Potential: The nitrile moiety (-CN) poses a risk of Hydrogen Cyanide (HCN) evolution if exposed to strong acids.

  • Fluorine Content: The difluoromethoxy group (-OCHF

    
    ) generates Hydrofluoric Acid (HF) upon combustion or thermal decomposition.
    
  • Phenolic Acidity: The 5-hydroxyl group renders the molecule a weak acid (

    
    ), increasing solubility in basic aqueous waste streams, which complicates solvent extraction.
    

Core Directive: This compound must be treated as Hazardous Chemical Waste suitable only for high-temperature incineration with flue gas scrubbing. Under no circumstances should this be disposed of via sanitary sewer or mixed with acidic waste streams.

Pre-Disposal Characterization & Segregation

Effective disposal begins at the bench. You must segregate this waste at the point of generation to prevent downstream incompatibility.

Chemical Compatibility Matrix
Waste StreamCompatibilityScientific Rationale (Causality)
Acidic Waste FORBIDDEN Critical Risk: Protonation of the nitrile group under aqueous conditions can lead to hydrolysis and release of HCN gas.
Oxidizers FORBIDDEN The electron-rich phenolic ring is susceptible to rapid, exothermic oxidation, potentially causing fire or container pressurization.
Basic (Alkaline) Conditional Compatible. The phenolic -OH will deprotonate, forming a soluble salt. Ensure pH > 9 to maintain stability in aqueous solution.
Halogenated PREFERRED Due to the fluorine content, this must enter the halogenated waste stream for proper incineration.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . You must verify the state of the waste (pH, Phase) before moving to the next step.

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Primary Containment: Transfer the solid into a chemically resistant wide-mouth jar (HDPE or Amber Glass).

    • Why: Avoids static buildup common in plastic bags for fine powders.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write:

    • Chemical Name: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile

    • Hazards: TOXIC, IRRITANT.[1][2][3]

    • Note: "Contains Organic Fluorine & Nitrile."

  • Secondary Containment: Place the sealed jar into a clear, 6-mil polyethylene bag. Seal with tape.

  • Storage: Store in the Solid Toxic/Halogenated satellite accumulation area.

Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)

Pre-requisite Check: Measure pH of the solution.[4]

  • If pH < 7: Slowly adjust to pH 8-10 using 1M NaOH or Sat. NaHCO

    
    .
    
  • Validation: Re-check pH with a strip to ensure basicity persists (prevents HCN evolution).

  • Segregation: Pour into the Halogenated Organic Solvent waste container.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the solute contains fluorine, mandating the Halogenated stream.

  • Volume Control: Leave at least 10% headspace in the container to accommodate thermal expansion.

  • Documentation: Log the estimated mass of the compound added to the carboy. This is vital for the disposal vendor to calculate incineration parameters (BTU/lb and Halogen content).

Emergency Contingencies

Spill Response (Solid):

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and a P100 particulate respirator.

  • Containment: Cover spill with a dry absorbent pad to prevent dust dispersion.

  • Cleanup: Scoop material into a waste jar. Wipe surface with 1M NaOH (deactivates trace phenol) followed by water.

Spill Response (Liquid):

  • Evacuate & Ventilate: If the solvent is volatile, clear the immediate area.

  • Neutralize: Apply a spill pillow or absorbent clay.

  • Verification: Check pH of the wet absorbent. If acidic, sprinkle Sodium Bicarbonate before final collection.

Waste Flow Logic Diagram

The following diagram illustrates the decision-making process for disposing of 2-(Difluoromethoxy)-5-hydroxynicotinonitrile, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: 2-(Difluoromethoxy)-5-hydroxynicotinonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid Bagging Double Bag / Jar (HDPE Preferred) Solid->Bagging LabelSolid Label: TOXIC + Organic Fluorine Bagging->LabelSolid Storage Satellite Accumulation Area (Segregate from Acids) LabelSolid->Storage pHCheck CRITICAL CHECK: Is pH < 7? Liquid->pHCheck AdjustPH Adjust to pH 8-10 (Prevent HCN) pHCheck->AdjustPH Yes (Acidic) StreamSelect Select Waste Stream: Halogenated Organic pHCheck->StreamSelect No (Neutral/Basic) AdjustPH->StreamSelect StreamSelect->Storage FinalDisp Final Destruction: High-Temp Incineration (w/ Scrubber) Storage->FinalDisp

Caption: Operational workflow for the safe segregation and disposal of fluorinated nicotinonitrile waste.

Regulatory Compliance (US EPA/RCRA Context)

While this specific intermediate may not have a unique "P" or "U" list code, it defaults to the following characteristics based on its functional groups:

  • Waste Code Determination:

    • D003 (Reactivity): Potential assignment if the nitrile is deemed capable of generating toxic gases (HCN) under pH conditions between 2 and 12.5.

    • F-Codes (F001-F005): Applicable if the compound is dissolved in spent solvents (e.g., Pyridine, Methanol).[5][6]

  • Destruction Standard: The presence of the difluoromethoxy group mandates incineration facilities capable of managing halogenated loads to comply with 40 CFR 264.343 (Performance standards for incinerators), specifically the removal of hydrogen halides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Pyridinecarbonitrile Derivatives. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-5-hydroxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-5-hydroxynicotinonitrile
© Copyright 2026 BenchChem. All Rights Reserved.